molecular formula C7H10O B147486 (2E,4E)-Hepta-2,4-dienal CAS No. 4313-03-5

(2E,4E)-Hepta-2,4-dienal

Cat. No.: B147486
CAS No.: 4313-03-5
M. Wt: 110.15 g/mol
InChI Key: SATICYYAWWYRAM-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a heptadienal, meaning it contains a seven-carbon chain with two conjugated double bonds and an aldehyde group. This compound is known for its distinct aroma and is often used as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2E,4E)-Hepta-2,4-dienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system . The reaction conditions typically require a base catalyst and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of heptanal. This process involves the removal of hydrogen atoms from heptanal in the presence of a catalyst, typically a metal oxide, to form the conjugated diene system .

Properties

IUPAC Name

(2E,4E)-hepta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATICYYAWWYRAM-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064057, DTXSID60872846
Record name 2,4-Heptadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-Hepta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow liquid; fatty, green aroma
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.822-0.828
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4313-03-5, 5910-85-0
Record name (E,E)-2,4-Heptadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4313-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Heptadienal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Heptadienal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Heptadienal, (2E,4E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Heptadienal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Heptadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-Hepta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-hepta-2,4-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hepta-2,4-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-HEPTADIENAL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-Hepta-2,4-dienal
Reactant of Route 2
Reactant of Route 2
(2E,4E)-Hepta-2,4-dienal
Reactant of Route 3
Reactant of Route 3
(2E,4E)-Hepta-2,4-dienal
Reactant of Route 4
Reactant of Route 4
(2E,4E)-Hepta-2,4-dienal
Reactant of Route 5
Reactant of Route 5
(2E,4E)-Hepta-2,4-dienal
Reactant of Route 6
(2E,4E)-Hepta-2,4-dienal
Customer
Q & A

Q1: What is the characteristic aroma of 2,4-Heptadienal?

A1: 2,4-Heptadienal is associated with a variety of aromas, often described as fatty, rancid, fishy, green, or peanut-like. [, , , , ] Its specific odor contribution can vary depending on the food matrix and the presence of other volatile compounds. For example, in cooked porcine liver, it has been linked to fishy off-flavors. [] In green tea, it contributes to a green note, especially in less fermented varieties where its presence is more pronounced. [, ]

Q2: How does the presence of 2,4-Heptadienal impact food quality?

A2: 2,4-Heptadienal is often considered an indicator of lipid oxidation in foods. [, , ] Its presence, particularly at elevated levels, can contribute to undesirable off-flavors, impacting the sensory quality and consumer acceptance of products like fish oil, [] porcine liver, [] and various oils. [, ] Monitoring 2,4-Heptadienal levels can be valuable in assessing and controlling the oxidative stability of food products.

Q3: How is 2,4-Heptadienal involved in plant defense mechanisms?

A4: 2,4-Heptadienal is produced by plants in response to stress, including pathogen attack. [, ] This production is often triggered by the plant hormone jasmonic acid. [] While 2,4-Heptadienal can act as a direct defense compound against pathogens, its accumulation can also have negative effects on the plant itself. This highlights the complex balance between defense and self-toxicity in plant immune responses.

Q4: Can 2,4-Heptadienal be used for pest control?

A5: Research suggests that 2,4-Heptadienal, along with other volatile compounds like butyl isothiocyanate and β-cyclocitral, exhibits potent activity against spider mites (Tetranychus urticae). [] This finding highlights its potential for development as a natural insecticide or as part of integrated pest management strategies.

Q5: What is the molecular formula and weight of 2,4-Heptadienal?

A6: 2,4-Heptadienal has the molecular formula C7H10O and a molecular weight of 110.15 g/mol. []

Q6: How can 2,4-Heptadienal be synthesized?

A7: One reported method involves a concise synthesis starting from commercially available (Z)-2-penten-1-ol. [] This alcohol undergoes a series of reactions, including oxidation and Wittig reaction, to yield (2E,4Z)-2,4-heptadienal.

Q7: What analytical techniques are used to identify and quantify 2,4-Heptadienal?

A8: Several techniques are employed to analyze 2,4-Heptadienal in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identification and quantification. [, , , , , ] For aroma profiling, Gas Chromatography-Olfactometry (GC-O) is used to assess its sensory impact. [, , ] Headspace techniques, such as solid-phase microextraction (SPME) and dynamic headspace extraction (DHS), are often employed for volatile compound sampling prior to GC-MS or GC-O analysis. [, , , , , , , ]

Q8: How does 2,4-Heptadienal contribute to the aroma profile of foods?

A9: In many food products, 2,4-Heptadienal is considered a key contributor to overall aroma, even when present at relatively low concentrations. [, ] This is due to its relatively low odor threshold, meaning it can be perceived at very low levels. [, ] The specific sensory impact of 2,4-Heptadienal can vary depending on the food matrix, the presence of other volatile compounds, and individual perception.

Q9: Can you provide an example of how 2,4-Heptadienal levels change during food processing?

A10: During the fermentation of Congou black tea, the concentration of 2,4-Heptadienal decreases as fermentation progresses. [] This decrease is attributed to the formation of other aroma compounds, such as phenylacetaldehyde and β-damascenone, which become more dominant in the aroma profile. In contrast, during the storage of raw Pu-erh tea, 2,4-Heptadienal increases, contributing to the development of a floral and fruity aroma. []

Q10: Does 2,4-Heptadienal have any environmental implications?

A11: While 2,4-Heptadienal is naturally occurring, its release into the environment, particularly in water bodies, can contribute to unpleasant tastes and odors. [] This is a concern in areas experiencing algal blooms, where the production of 2,4-Heptadienal and other volatile organic compounds can negatively impact water quality. Further research is needed to fully understand its environmental fate and potential long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.